5-(ethylsulfonyl)-1H-indole
Overview
Description
5-(Ethylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The ethylsulfonyl group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the sulfonation of indole followed by alkylation
Industrial Production Methods
In industrial settings, the production of 5-(ethylsulfonyl)-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Solvents like ethanol and water are commonly used due to their cost-effectiveness and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Simplified indole derivatives.
Substitution: Halogenated or nitrated indole compounds.
Scientific Research Applications
5-(Ethylsulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(ethylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline: Known for its pharmacological activities, including antitumor properties.
2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid: Used in the synthesis of pharmaceuticals like amisulpride.
Uniqueness
5-(Ethylsulfonyl)-1H-indole is unique due to its indole core structure combined with the ethylsulfonyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the indole structure or the specific functional group.
Properties
IUPAC Name |
5-ethylsulfonyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGKRCXWPJQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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